1-Benzyl-3-(biphenyl-4-yl)thiourea
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Overview
Description
1-Benzyl-3-(biphenyl-4-yl)thiourea is an organic compound with the molecular formula C20H18N2S and a molecular weight of 318.44 g/mol This compound is characterized by the presence of a thiourea group, which consists of a sulfur atom double-bonded to a carbon atom that is also bonded to two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-(biphenyl-4-yl)thiourea can be synthesized through the reaction of benzyl isothiocyanate with biphenyl-4-amine. The reaction typically takes place in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-(biphenyl-4-yl)thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzyl and biphenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products:
Oxidation: Sulfinyl and sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and as a stabilizer in polymer chemistry
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(biphenyl-4-yl)thiourea involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to proteins and enzymes, altering their activity. It has been shown to inhibit certain enzymes involved in cancer cell proliferation.
Pathways Involved: The compound may interfere with signaling pathways related to inflammation and oxidative stress, contributing to its therapeutic effects
Comparison with Similar Compounds
- 1-Benzyl-3-(phenyl)thiourea
- 1-Benzyl-3-(biphenyl-3-yl)thiourea
- 1-Benzyl-3-(biphenyl-2-yl)thiourea
Comparison: 1-Benzyl-3-(biphenyl-4-yl)thiourea is unique due to its specific substitution pattern on the biphenyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, leading to distinct pharmacological profiles .
Properties
IUPAC Name |
1-benzyl-3-(4-phenylphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2S/c23-20(21-15-16-7-3-1-4-8-16)22-19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1-14H,15H2,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOCGEVAWLDEMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)NC2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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